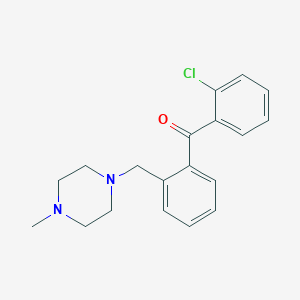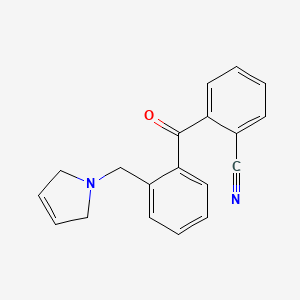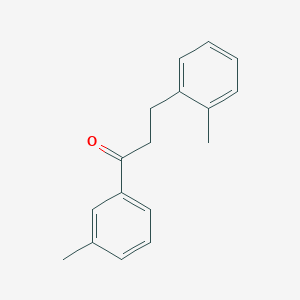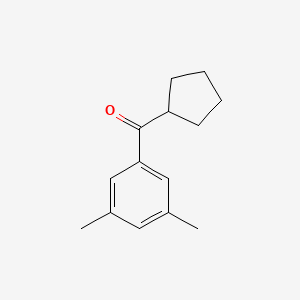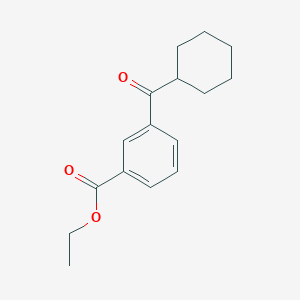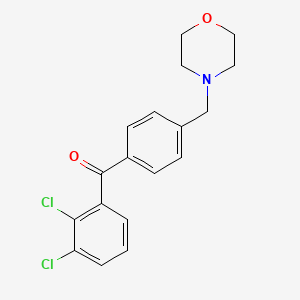
1H-Indazol-6-carbonsäureamid
Übersicht
Beschreibung
1H-indazole-6-carboxamide is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring.
Wissenschaftliche Forschungsanwendungen
1H-indazole-6-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Wirkmechanismus
Target of Action
1H-Indazole-6-carboxamide is a derivative of indazole, a heterocyclic compound that has been the focus of many pharmaceutical studies . The carboxamide moiety in indazole derivatives, such as 1H-Indazole-6-carboxamide, has been found to form hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity . This suggests that the primary targets of 1H-Indazole-6-carboxamide are likely to be specific enzymes and proteins within the body.
Mode of Action
The mode of action of 1H-Indazole-6-carboxamide involves the formation of hydrogen bonds with its target enzymes and proteins . This interaction can inhibit the activity of these targets, leading to changes in their function. The exact nature of these changes would depend on the specific targets involved and the strength of the inhibitory effect.
Biochemical Pathways
The biochemical pathways affected by 1H-Indazole-6-carboxamide are likely to be those involving its target enzymes and proteins. The compound’s inhibitory effect could disrupt these pathways, leading to downstream effects on various biological processes. For instance, indazole derivatives have been found to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . .
Result of Action
The molecular and cellular effects of 1H-Indazole-6-carboxamide’s action would depend on its specific targets and the pathways they are involved in. For example, if the compound targets enzymes involved in cell growth, it could potentially have anti-cancer effects . .
Biochemische Analyse
Biochemical Properties
1H-Indazole-6-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) . This inhibition reduces the production of pro-inflammatory mediators like prostaglandins. Additionally, 1H-indazole-6-carboxamide can bind to specific proteins, altering their function and leading to various biochemical effects.
Cellular Effects
1H-Indazole-6-carboxamide affects various types of cells and cellular processes. It has been shown to inhibit cell growth in certain cancer cell lines, including colon and melanoma cells . This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules like NF-κB, leading to changes in gene expression that promote apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of 1H-indazole-6-carboxamide involves several interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to COX-2 results in the inhibition of this enzyme, reducing the production of inflammatory mediators . Additionally, 1H-indazole-6-carboxamide can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-indazole-6-carboxamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1H-indazole-6-carboxamide remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of 1H-indazole-6-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may occur. For example, high doses of 1H-indazole-6-carboxamide can lead to liver toxicity and other adverse reactions in animal models .
Metabolic Pathways
1H-Indazole-6-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . For instance, its interaction with cytochrome P450 enzymes can influence the metabolism of other drugs and endogenous compounds.
Transport and Distribution
The transport and distribution of 1H-indazole-6-carboxamide within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation . For example, 1H-indazole-6-carboxamide may be actively transported into cells by membrane transporters, leading to its accumulation in specific tissues.
Subcellular Localization
1H-Indazole-6-carboxamide’s subcellular localization affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and cellular energy metabolism.
Vorbereitungsmethoden
The synthesis of 1H-indazole-6-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach is the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by the formation of the N-N bond in DMSO under an oxygen atmosphere . Industrial production methods often employ transition metal-catalyzed reactions due to their efficiency and high yields .
Analyse Chemischer Reaktionen
1H-indazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the indazole ring, often using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole-6-carboxylic acid, while reduction could produce 1H-indazole-6-carboxamide derivatives with different functional groups .
Vergleich Mit ähnlichen Verbindungen
1H-indazole-6-carboxamide can be compared with other similar compounds, such as:
1H-indazole-3-carboxamide: Similar structure but different position of the carboxamide group, leading to different biological activities.
2H-indazole-6-carboxamide: Different tautomeric form with distinct chemical properties.
Indole-6-carboxamide: Contains an indole ring instead of an indazole ring, resulting in different reactivity and applications.
The uniqueness of 1H-indazole-6-carboxamide lies in its specific structural configuration, which imparts unique chemical and biological properties, making it a valuable compound in various fields of research .
Eigenschaften
IUPAC Name |
1H-indazole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)5-1-2-6-4-10-11-7(6)3-5/h1-4H,(H2,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGOHJNZYJSJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625201 | |
| Record name | 1H-Indazole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906000-44-0 | |
| Record name | 1H-Indazole-6-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=906000-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indazole-6-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


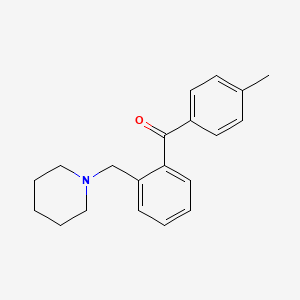
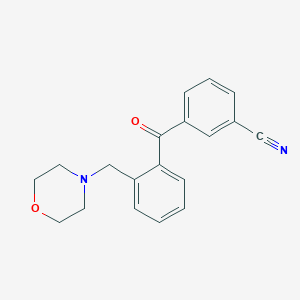
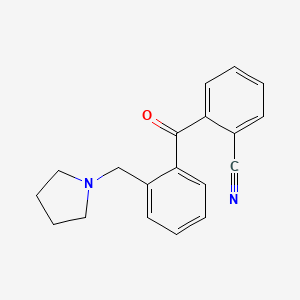

![4'-Chloro-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613647.png)


